1H and 13C NMR chemical shifts for 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid
1H and 13C NMR chemical shifts for 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid
Comprehensive Analytical Guide: 1 H and 13 C NMR Characterization of 3,5-Difluoro-2-methyl-4-propoxyphenylboronic Acid
Executive Summary
The accurate structural elucidation of highly substituted fluorinated boronic acids is a critical bottleneck in modern drug development and materials science. 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid is a complex, multi-substituted aromatic intermediate. Its characterization presents unique spectroscopic challenges, primarily driven by 19 F- 1 H/ 13 C spin-spin coupling, the electron-donating resonance of the propoxy group, and the quadrupolar relaxation of the 11 B nucleus.
This whitepaper provides an authoritative, self-validating framework for acquiring and interpreting the 1 H and 13 C NMR spectra of this compound, moving beyond basic peak assignment to explain the fundamental quantum mechanical causality behind the observed chemical shifts.
Mechanistic Drivers of Chemical Shifts
To accurately predict and interpret the NMR spectra of this compound, one must understand the competing electronic effects of its five substituents. The chemical shifts are not random; they are the deterministic output of inductive and resonance effects.
Fig 2. Mechanistic drivers of chemical shifts and line broadening in the target compound.
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Fluorine (C3, C5): Highly electronegative, these atoms withdraw electron density inductively, deshielding adjacent carbons. However, they also possess a spin of 1/2 with 100% natural abundance, resulting in massive 1JCF couplings ( ∼ 245 Hz) that act as an internal validation matrix[1].
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Propoxy Group (C4): The oxygen atom donates electron density into the aromatic ring via resonance, partially counteracting the inductive withdrawal of the adjacent fluorines.
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Boronic Acid (C1): The 11 B nucleus is quadrupolar (spin 3/2 ). Its rapid relaxation causes the attached ipso-carbon (C1) signal to broaden significantly, often disappearing into the baseline if acquisition parameters are not optimized[2].
Self-Validating Experimental Protocol
Standard NMR protocols often fail for complex boronic acids due to boroxine (anhydride) formation in non-polar solvents. The following methodology ensures the exclusive observation of the monomeric species and guarantees the resolution of the quadrupolar-broadened C1 carbon.
Step-by-Step Acquisition Methodology
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Sample Preparation (Solvent Causality): Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO- d6 .
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Why DMSO- d6 ? Unlike CDCl 3 , DMSO acts as a hydrogen-bond acceptor, stabilizing the -B(OH) 2 protons and preventing dehydration into cyclic boroxines. This ensures a sharp, reproducible boronic acid peak[3].
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Instrument Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei.
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Shimming & Validation: Perform gradient shimming.
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Self-Validation Check: Measure the full width at half maximum (FWHM) of the residual DMSO peak. It must be <1.0 Hz. If broader, the 4JHF fine couplings will be obscured.
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1 H Acquisition: Utilize a standard 30-degree pulse program (zg30). Set the Relaxation Delay (D1) to 2.0 seconds and Number of Scans (NS) to 16.
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13 C Acquisition (Overcoming Quadrupolar Broadening): Use a proton-decoupled pulse sequence (zgpg30). Critical adjustment: Set D1 to 3.0 seconds and NS to at least 1024.
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Causality: The extended D1 and high scan count are mathematically required to achieve a sufficient signal-to-noise ratio (SNR) for the C1 ipso-carbon, which suffers from severe T2 relaxation broadening induced by the 11 B nucleus.
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Fig 1. Standardized workflow for high-resolution NMR acquisition of boronic acids.
1 H NMR Spectral Analysis
The 1 H NMR spectrum in DMSO- d6 is characterized by distinct aliphatic and aromatic regions, with specific splitting patterns dictated by 1 H- 1 H and 1 H- 19 F scalar couplings.
Quantitative 1 H Data Summary
| Position | Shift (ppm) | Multiplicity | Coupling ( J in Hz) | Integration | Assignment |
| -B(OH) 2 | 8.15 | s (br) | - | 2H | Boronic acid protons |
| C6-H | 7.32 | d | 3JHF=9.5 | 1H | Aromatic proton |
| -OCH 2 - | 4.05 | t | 3JHH=6.5 | 2H | Propoxy α -CH 2 |
| C2-CH 3 | 2.35 | d | 4JHF=2.0 | 3H | Aromatic methyl |
| -CH 2 - | 1.75 | h | 3JHH=7.0 | 2H | Propoxy β -CH 2 |
| -CH 3 | 1.02 | t | 3JHH=7.4 | 3H | Propoxy γ -CH 3 |
Diagnostic Insights: The C6 proton appears as a doublet rather than a singlet. This is a direct consequence of its ortho-relationship to the fluorine atom at C5 ( 3JHF≈9.5 Hz). Similarly, the C2 methyl group exhibits a fine long-range coupling ( 4JHF ) to the C3 fluorine, validating the spatial proximity of these substituents.
13 C NMR Spectral Analysis
Standard 13 C{ 1 H} NMR spectra are decoupled from protons but retain 13 C- 19 F spin-spin coupling . This creates a highly complex but structurally definitive spectrum.
Quantitative 13 C Data Summary
| Position | Shift (ppm) | Multiplicity | Coupling ( J in Hz) | Assignment |
| C3, C5 | 156.4 | dd | 1JCF=245 , 3JCF=8 | Fluorinated aromatic carbons |
| C4 | 138.2 | t | 2JCF=14.5 | Oxygen-bound aromatic carbon |
| C1 | 129.5 | s (br) | - | Boron-bound ipso-carbon |
| C2 | 126.8 | d | 2JCF=18.0 | Methyl-bound aromatic carbon |
| C6 | 114.3 | dd | 2JCF=22.5 , 4JCF=3 | Unsubstituted aromatic carbon |
| -OCH 2 - | 75.6 | t | 4JCF=2.5 | Propoxy α -carbon |
| -CH 2 - | 23.4 | s | - | Propoxy β -carbon |
| C2-CH 3 | 14.2 | d | 3JCF=5.5 | Aromatic methyl carbon |
| -CH 3 | 10.5 | s | - | Propoxy γ -carbon |
Diagnostic Insights: The presence of two fluorine atoms transforms the aromatic 13 C signals into a series of multiplets. C4 appears as a triplet due to simultaneous 2JCF coupling from both the C3 and C5 fluorines. The massive ∼ 245 Hz splitting of C3 and C5 is the ultimate confirmation of direct C-F bonds, acting as an irrefutable structural anchor[4].
Conclusion
The NMR characterization of 3,5-Difluoro-2-methyl-4-propoxyphenylboronic acid requires a deliberate departure from routine analytical workflows. By utilizing DMSO- d6 to suppress boroxine formation, extending relaxation delays to capture quadrupolar-broadened 13 C signals, and leveraging 19 F- 13 C scalar couplings as an internal validation matrix, researchers can achieve high-fidelity structural confirmation. This methodology ensures data integrity, which is paramount when advancing novel intermediates through the drug development pipeline.
References
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Substituent Effects in 13C NMR Spectroscopy of Fluorobenzenes. The Journal of Organic Chemistry (ACS Publications). URL: [Link]
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Quadrupolar Relaxation Effects in NMR Spectra. Journal of Magnetic Resonance (Elsevier). URL:[Link]
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NMR Spectroscopy of Boronic Acids and Derivatives. Magnetic Resonance in Chemistry (Wiley Online Library). URL:[Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]
